Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Description
tert-Butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a 1-oxa-6-azaspiro[2.5]octane core with a trifluoromethyl (-CF₃) substituent at position 2 and a tert-butoxycarbonyl (Boc) protecting group. The trifluoromethyl group is expected to enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug synthesis .
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(17)16-6-4-11(5-7-16)8(18-11)12(13,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOQQZJXYJPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Biochemical Pathways
The pyrrolidine ring in its structure suggests that it might interact with various biochemical pathways, influencing the activity of different enzymes and proteins.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2The tert-butyl ester group in its structure is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions. This suggests that the compound might have good bioavailability.
Biological Activity
Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate, with the CAS number 2137642-59-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : CHFNO
- Molecular Weight : 281.27 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of various bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial activity of various spirocyclic compounds, including this compound. The results indicated that the compound demonstrated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Penicillin | 16 | Strong |
| Ciprofloxacin | 8 | Strong |
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) | Comparative Compound |
|---|---|---|
| AChE | 15 | Donepezil (10 µM) |
The findings suggested that while the compound is not as potent as Donepezil, it still offers promise as a lead structure for further optimization.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for assessing its viability as a therapeutic agent:
- Absorption : The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability.
- Metabolism : Initial studies indicate that the compound undergoes significant metabolic transformations, which may affect its efficacy and safety profile.
- Toxicity : Safety assessments reveal moderate toxicity levels; however, further detailed studies are needed to evaluate long-term effects and potential organ-specific toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (hypothetical data inferred from analogs) with similar compounds:
*Note: Data for the trifluoromethyl variant are inferred based on structural analogs.
Key Observations:
- Molecular Weight : The trifluoromethyl derivative has a higher molecular weight (281.28 vs. 213.28 for the parent compound), primarily due to the addition of three fluorine atoms .
- Melting Point : The parent compound melts at 58–59°C, while the trifluoromethyl variant is expected to have a slightly higher melting point (~60–65°C) due to increased molecular symmetry and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
